molecular formula C24H40N7O18P3S B1247002 3-Hydroxypropanoyl-CoA

3-Hydroxypropanoyl-CoA

Cat. No.: B1247002
M. Wt: 839.6 g/mol
InChI Key: BERBFZCUSMQABM-IEXPHMLFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxypropanoyl-CoA, also known as 3-hydroxypropionyl-CoA, is a central metabolic intermediate with significant research value in the study of novel carbon fixation pathways. Its molecular formula is C24H40N7O18P3S, with an average molecular mass of 839.597 Da . This coenzyme A thioester is best known for its role in the 3-hydroxypropionate/4-hydroxybutyrate (HP/HB) cycle, an autotrophic CO2 fixation pathway used by various Archaea, such as the thermoacidophile Metallosphaera sedula and the mesophilic ammonia-oxidizer Nitrosopumilus maritimus . In this cycle, it is synthesized from 3-hydroxypropionate by the enzyme 3-hydroxypropionyl-CoA synthetase . The subsequent enzymatic dehydration of this compound to acryloyl-CoA, catalyzed by a promiscuous enoyl-CoA hydratase, is a critical step in the pathway . Research into this compound and its associated enzymes is crucial for understanding the evolution of metabolic pathways and convergent evolution, as the HP/HB cycle evolved independently in different archaeal lineages . Furthermore, the biochemical pathways involving this compound are of applied interest for synthetic biology, with potential for engineering microorganisms to produce high-value chemicals from CO2 . This product is intended for research purposes only and is not approved for use in humans or animals.

Properties

Molecular Formula

C24H40N7O18P3S

Molecular Weight

839.6 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxypropanethioate

InChI

InChI=1S/C24H40N7O18P3S/c1-24(2,19(36)22(37)27-5-3-14(33)26-6-8-53-15(34)4-7-32)10-46-52(43,44)49-51(41,42)45-9-13-18(48-50(38,39)40)17(35)23(47-13)31-12-30-16-20(25)28-11-29-21(16)31/h11-13,17-19,23,32,35-36H,3-10H2,1-2H3,(H,26,33)(H,27,37)(H,41,42)(H,43,44)(H2,25,28,29)(H2,38,39,40)/t13-,17-,18-,19+,23-/m1/s1

InChI Key

BERBFZCUSMQABM-IEXPHMLFSA-N

SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCO)O

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CCO)O

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCO)O

Origin of Product

United States

Q & A

Basic Research Question: What is the role of 3-hydroxypropanoyl-CoA in microbial metabolic pathways, and how can its activity be experimentally validated?

Answer:
this compound (3-HP-CoA) is a key intermediate in the CoA-dependent pathway for 3-hydroxypropionic acid (3-HP) biosynthesis. In Lactobacillus reuteri, glycerol is converted to 3-HP via sequential enzymatic reactions: glycerol dehydratase (PduCDE), propionaldehyde dehydrogenase (PduP), phosphotransacylase (PduL), and propionate kinase (PduW) . To validate its role:

  • Enzyme Activity Assays : Use spectrophotometric methods to measure NADH/NAD+ redox changes during propionaldehyde dehydrogenase (PduP) activity.
  • Metabolite Tracing : Employ 13C^{13}\text{C}-labeled glycerol and track 3-HP-CoA accumulation via LC-MS .

Advanced Research Question: How can researchers address discrepancies in reported pathway efficiencies of 3-HP-CoA-dependent biosynthesis across bacterial strains?

Answer:
Contradictions in pathway efficiency (e.g., Escherichia coli vs. Lactobacillus) often arise from differences in enzyme kinetics, redox balancing, or competing pathways. To resolve these:

  • Comparative Proteomics : Use SDS-PAGE (Laemmli method ) and Western blotting (Towbin et al. ) to quantify enzyme expression levels.
  • Flux Balance Analysis : Model carbon flux through competing pathways (e.g., malonyl-CoA pathway) using isotopic labeling .
  • Knockout Studies : Delete genes encoding competing enzymes (e.g., acs for acetyl-CoA synthase) to isolate 3-HP-CoA flux .

Basic Research Question: What methods are recommended for quantifying this compound in cell lysates?

Answer:

  • Protein Precipitation : Use trichloroacetic acid to isolate CoA esters, followed by centrifugation.
  • Chromatographic Separation : Apply HPLC with UV detection (210 nm for CoA-thioesters) or LC-MS for higher specificity.
  • Enzymatic Coupling : Measure CoA release via DTNB (5,5’-dithiobis-2-nitrobenzoic acid) absorbance at 412 nm .

Advanced Research Question: How can heterologous expression of 3-HP-CoA pathway enzymes be optimized in non-native hosts like E. coli?

Answer:

  • Codon Optimization : Redesign gene sequences (e.g., pduP, pduL) for E. coli codon bias using tools like GeneArt.
  • Promoter Engineering : Use inducible promoters (e.g., T7 or araBAD) to control enzyme expression timing .
  • Co-factor Balancing : Supplement with vitamin B12 (for glycerol dehydratase) or overexpress NADH-regenerating enzymes (e.g., formate dehydrogenase) .

Advanced Research Question: What strategies mitigate thermodynamic bottlenecks in the 3-HP-CoA pathway?

Answer:

  • ATP Coupling : Introduce ATP-dependent steps (e.g., propionate kinase pduW) to drive unfavorable reactions .
  • Compartmentalization : Localize pathway enzymes into synthetic microcompartments to concentrate substrates .
  • Directed Evolution : Screen mutant libraries of pduP or pduL for improved catalytic efficiency under low substrate conditions .

Basic Research Question: How do researchers distinguish this compound from structurally similar CoA esters (e.g., malonyl-CoA) in metabolomic studies?

Answer:

  • Mass Spectrometry : Use high-resolution LC-MS/MS with MRM (multiple reaction monitoring) for specific fragmentation patterns (e.g., m/z 839.14 for 3-HP-CoA vs. m/z 853.15 for malonyl-CoA) .
  • Enzymatic Specificity : Treat samples with acyl-CoA thioesterases and monitor substrate depletion .

Advanced Research Question: What computational tools are used to model the 3-HP-CoA pathway’s integration with central carbon metabolism?

Answer:

  • Constraint-Based Modeling : Use COBRA Toolbox to simulate flux distributions in genome-scale models (e.g., iJO1366 for E. coli) .
  • Kinetic Modeling : Apply COPASI to parameterize enzyme kinetics (e.g., Km and kcat for PduP) from in vitro assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Hydroxypropanoyl-CoA
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3-Hydroxypropanoyl-CoA

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